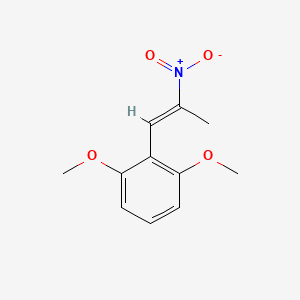

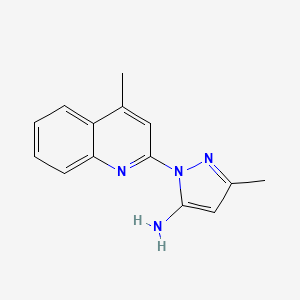

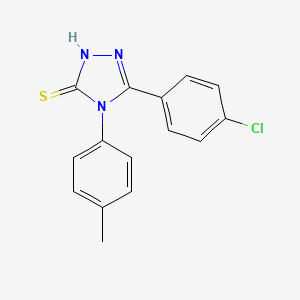

3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine

Overview

Description

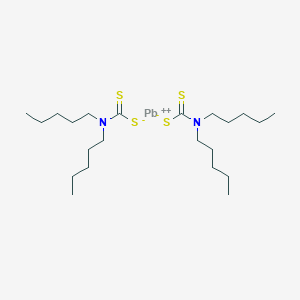

The compound “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” is a quinoline-based heterocyclic compound. Quinoline derivatives are versatile and have been studied extensively due to their significant roles in many fields . They are designed and synthesized by chemists through various strategies .

Synthesis Analysis

Quinolinyl-pyrazoles, such as the compound , can be synthesized by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . Other methods involve the reaction of anilines using malonic acid equivalents or the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The molecular structure of quinoline-based compounds is characterized using spectroscopic analysis including NMR, FT-IR, and mass techniques . The structure of these compounds often contains multiple bonds, aromatic bonds, and various ring structures .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. For instance, the modification of the quinoline scaffold by inserting other heterocycle moieties such as triazole and thiadiazole can enhance the bioactivity of the synthesized compounds .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored various synthetic routes and chemical properties of pyrazole derivatives, including 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine. For instance, a study demonstrated a multicomponent reaction involving 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine, generating unexpected H-pyrazolo[5,1-a]isoquinolines under mild conditions. This synthesis involves silver(I)-catalyzed intramolecular cyclization and copper(II)-catalyzed oxidation, showcasing the compound's role in novel synthetic pathways (Li & Wu, 2011).

Antimalarial Potential

A significant application of this compound is in the development of antimalarial agents. A study synthesized a series of derivatives by reacting 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones with 2-chloro-4,6-diphenylnicotinonitrile analogues, showcasing potent antimalarial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The research highlights the compound's potential as a scaffold for designing new antimalarial drugs (Saini et al., 2016).

Anticancer and Antimicrobial Applications

The compound has also been investigated for its anticancer and antimicrobial properties. A study on the synthesis of 2,4-dihydroxyquinoline derived disazo dyes, which were reacted with 5-amino-4-phenylazo-3-methyl-1H-pyrazole derivatives, found these compounds to exhibit DNA protection, antimicrobial, and anticancer activities. This highlights the compound's utility in developing potential therapeutic agents with multiple biological activities (Şener et al., 2018).

Novel Synthetic Pathways and Catalysis

The compound is pivotal in novel synthetic methodologies and catalysis. A study described the synthesis of H-pyrazolo[5,1-a]isoquinolines via copper(II)-catalyzed oxidation of an aliphatic C-H bond of tertiary amine in air. This research demonstrates the compound's role in facilitating complex molecular transformations, contributing to the field of catalysis and synthetic organic chemistry (Li & Wu, 2011).

Mechanism of Action

Target of Action

The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects . .

Mode of Action

Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Given the known activities of quinoline derivatives, it is likely that this compound affects pathways related to dna synthesis and cell division .

Result of Action

Given the known activities of quinoline derivatives, it is likely that this compound has antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects .

Future Directions

The future directions for research on “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their therapeutic potential . The results obtained from such research could be important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives .

properties

IUPAC Name |

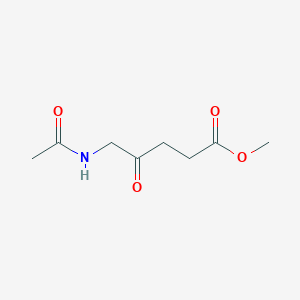

5-methyl-2-(4-methylquinolin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-7-14(18-13(15)8-10(2)17-18)16-12-6-4-3-5-11(9)12/h3-8H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXLQLYHWDBUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352280 | |

| Record name | F0307-0132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

307342-03-6 | |

| Record name | F0307-0132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1617378.png)

![[1-(Bromomethyl)propyl]benzene](/img/structure/B1617380.png)